molecular formula C17H27N3O3 B606839 O-Desaryl Ranolazine CAS No. 172430-46-5

O-Desaryl Ranolazine

Katalognummer: B606839
CAS-Nummer: 172430-46-5
Molekulargewicht: 321.41
InChI-Schlüssel: LDEJNELBMSFPDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Desaryl Ranolazine is a derivative of Ranolazine, a well-known anti-anginal medication Ranolazine is primarily used to treat chronic angina by inhibiting late sodium currents in the heart, thereby reducing intracellular calcium levels and improving myocardial relaxation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-Desaryl Ranolazine involves several steps, starting from the basic structure of Ranolazine. The process typically includes:

    Formation of the core structure: This involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of sodium hydroxide to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.

    Condensation with piperazine: The epoxy compound is then condensed with piperazine in ethanol to form 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol.

    Introduction of the desaryl group: The final step involves the reaction of the intermediate with a suitable desarylating agent under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale reactors are used to produce the intermediates in bulk.

    Purification and isolation: The intermediates are purified using techniques such as crystallization and chromatography.

    Final synthesis and formulation: The final product is synthesized, purified, and formulated into the desired dosage forms.

Analyse Chemischer Reaktionen

Types of Reactions: O-Desaryl Ranolazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chronic Angina Management

Ranolazine is primarily indicated for chronic stable angina. Clinical trials have shown that it improves exercise tolerance and reduces the frequency of anginal episodes without significantly affecting heart rate or blood pressure . The efficacy of O-Desaryl Ranolazine in this context is supported by its role in enhancing the overall therapeutic effect of ranolazine.

Ischemic Heart Disease

Research indicates that ranolazine can be beneficial in ischemic heart disease by improving myocardial metabolism. This compound may play a role in this mechanism by further modulating cardiac energy metabolism and reducing ischemic events .

Type 2 Diabetes Mellitus

Recent studies have explored the effects of ranolazine on patients with type 2 diabetes and chronic angina. The TERISA trial demonstrated that ranolazine not only reduced angina frequency but also improved glycemic control in diabetic patients, suggesting that this compound may have similar benefits due to its metabolic effects .

Pharmacological Properties

Property Details
Mechanism of Action Inhibits late sodium channels; reduces intracellular sodium and calcium levels
Metabolic Effects Enhances glucose oxidation; inhibits fatty acid oxidation
Safety Profile Minimal QT interval prolongation; well-tolerated in patients with structural heart disease
Elimination Primarily metabolized by CYP3A4; renal excretion accounts for approximately 75% of the dose

MARISA Trial

The Monotherapy Assessment of Ranolazine in Stable Angina (MARISA) trial assessed the efficacy of ranolazine across various doses. Results indicated significant improvements in exercise duration and angina frequency among participants . Although specific data on this compound was not highlighted, its contribution as a metabolite may enhance these outcomes.

TERISA Trial

In the TERISA trial involving patients with type 2 diabetes, ranolazine significantly reduced weekly angina episodes compared to placebo. The findings suggest that this compound could similarly benefit diabetic patients by improving both cardiovascular and metabolic profiles .

Wirkmechanismus

The mechanism of action of O-Desaryl Ranolazine involves the inhibition of late sodium currents in cardiac cells, similar to Ranolazine. This inhibition reduces intracellular sodium and calcium overload, leading to improved myocardial relaxation and reduced angina symptoms. The compound may also interact with other ion channels and molecular targets, contributing to its overall pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

    Ranolazine: The parent compound, used primarily for chronic angina.

    Lidocaine: Another sodium channel blocker with local anesthetic properties.

    Amiodarone: An antiarrhythmic agent that affects multiple ion channels.

Uniqueness: O-Desaryl Ranolazine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound, Ranolazine. These modifications can potentially enhance its efficacy and reduce side effects, making it a promising candidate for further research and development.

Biologische Aktivität

O-Desaryl ranolazine is a significant metabolite of ranolazine, an FDA-approved medication primarily used for managing chronic angina. Understanding the biological activity of this compound is essential for elucidating its pharmacological effects and therapeutic potential. This article reviews the compound's biological activity, mechanisms of action, and relevant clinical studies, supported by data tables and findings from diverse research sources.

Overview of Ranolazine

Ranolazine functions as an antianginal agent with multiple mechanisms of action, primarily involving metabolic modulation and inhibition of late sodium (Na+^+) currents. The drug is known to improve myocardial energy metabolism by shifting substrate utilization from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions .

This compound shares several pharmacological properties with its parent compound. Key mechanisms include:

  • Inhibition of Late Sodium Currents : this compound inhibits late Na+^+ currents, which helps to stabilize cardiac myocyte membrane potential during ischemic episodes.
  • Metabolic Modulation : Similar to ranolazine, it promotes glucose oxidation over fatty acid oxidation, enhancing ATP production efficiency in the heart under ischemic conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Peak plasma concentrations occur within 2 to 6 hours.
  • Distribution : The volume of distribution ranges from 85 to 180 L.
  • Metabolism : It undergoes extensive hepatic metabolism primarily via CYP3A4, with over 40 metabolites identified in plasma and more than 100 in urine .

Clinical Studies and Findings

Several clinical trials have demonstrated the efficacy and safety of ranolazine, providing insights into the biological activity of its metabolite this compound.

Table 1: Summary of Key Clinical Trials Involving Ranolazine

Study NameSample SizeTreatment DurationPrimary EndpointResults
MARISA Trial191 patients1 weekExercise durationIncreased by 94s (500 mg), 103s (1000 mg), 116s (1500 mg)
MERLIN-TIMI Trial3,565 patientsMedian follow-up 350 daysCardiovascular death, MIReduced recurrent ischemia (HR: 0.78)
RAN080 Trial158 patients1 weekExercise test parametersLonger exercise duration with ranolazine (mean diff: 21.1s)

Case Studies

  • Case Study on Chronic Angina Management :
    • Patient Profile : A cohort of patients with chronic stable angina was treated with ranolazine.
    • Findings : Significant reductions in weekly angina attacks were observed (from an average of 3.6 to 0.4 attacks per week), alongside improvements in quality of life scores .
  • Long-term Efficacy Study :
    • Objective : To assess the long-term efficacy and safety profile of ranolazine in a diverse patient population.
    • Results : The study concluded that ranolazine effectively reduced angina episodes and improved exercise tolerance without significantly affecting heart rate or blood pressure .

Safety Profile

The safety profile for ranolazine and its metabolite is generally favorable, with common adverse effects including dizziness, nausea, and constipation. Serious adverse events are rare .

Eigenschaften

IUPAC Name

2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13-4-3-5-14(2)17(13)18-16(23)11-20-8-6-19(7-9-20)10-15(22)12-21/h3-5,15,21-22H,6-12H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEJNELBMSFPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675825
Record name 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172430-46-5
Record name 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172430-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CVT-2512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CVT-2512
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04210SF62M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Desaryl Ranolazine
Reactant of Route 2
Reactant of Route 2
O-Desaryl Ranolazine
Reactant of Route 3
Reactant of Route 3
O-Desaryl Ranolazine
Reactant of Route 4
Reactant of Route 4
O-Desaryl Ranolazine
Reactant of Route 5
Reactant of Route 5
O-Desaryl Ranolazine
Reactant of Route 6
Reactant of Route 6
O-Desaryl Ranolazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.